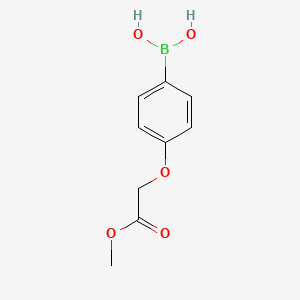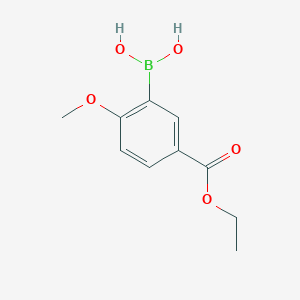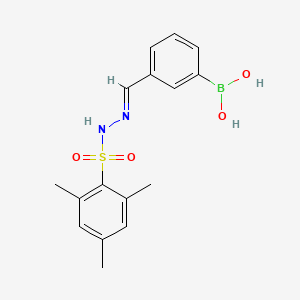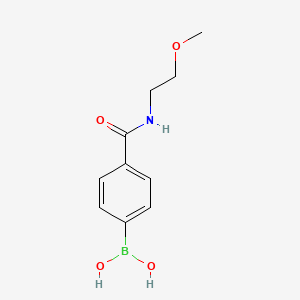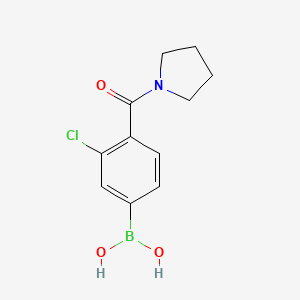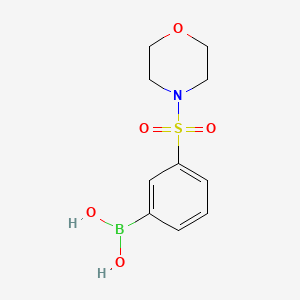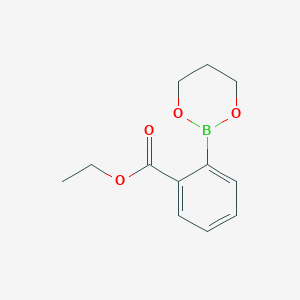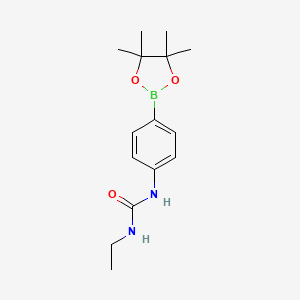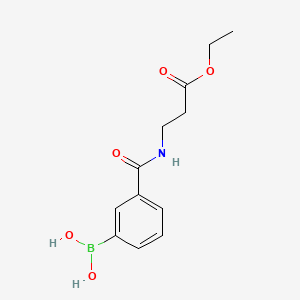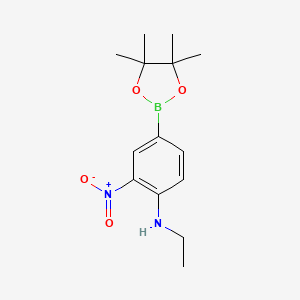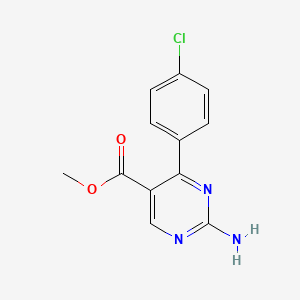![molecular formula C13H16F3NO B1418471 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine CAS No. 1099623-12-7](/img/structure/B1418471.png)
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine
Übersicht
Beschreibung
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is a chemical compound with the molecular formula C13H16F3NO and a molecular weight of 259.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine is a liquid at room temperature . It has a molecular weight of 259.27 .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Modifications
Synthetic Routes : Research has demonstrated the synthesis of compounds related to 5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine, highlighting their versatility in chemical reactions. For instance, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate showcases the compound's potential as a designer substrate in creating important heterocyclic scaffolds. This underscores its utility in developing valuable heterocyclic building blocks, such as various acetates and aminohexane triols (Pandey, Gadre, & Gaikwad, 2012).
Chemical Modifications : The capability of morpholine derivatives for chemical modification is evident in the production of novel compounds with potential therapeutic applications. For example, the synthesis and characterization of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrate the structural versatility and potential biological activity of such compounds (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Pharmaceutical Research and Development
Antitumor Activity : The compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was synthesized and shown to possess inhibitory capacity against the proliferation of cancer cell lines, highlighting the potential antitumor applications of morpholine derivatives (Ji et al., 2018).
Enantioselective Synthesis : Research on the enantioselective synthesis of Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester further illustrates the application of morpholine derivatives in peptidomimetic chemistry, which is crucial for the development of novel therapeutic agents (Sladojevich, Trabocchi, & Guarna, 2007).
Materials Science and Phototherapy
- Smart Photosensitizers : Morpholine derivatives have been explored as smart near-infrared (NIR) photosensitizers for tumor microenvironment-enhanced cancer phototherapy. The study on 4-(4-(7-(4-Bromophenyl)-1,9-bis(3,4-dimethoxyphenyl)-5,5-difluoro-5H-5l4,6l4-dipyrrolo[1,2-c:2′,1′-f][1,3,5,2]triazaborinin-3-yl)phenyl)morpholine (MAB) showcases its application in dual-modal imaging-guided synergistic photodynamic and photothermal therapy, highlighting the potential of such compounds in advanced cancer treatment strategies (Tang et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-12(2)8-18-11(7-17-12)9-4-3-5-10(6-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCKMFNWWPEEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=CC=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



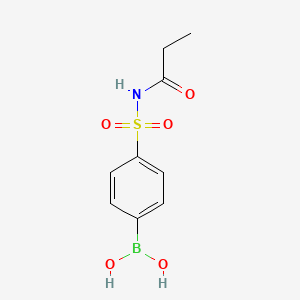
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)
